Comparative Hydrophobicity: 1-Bromo-4-pentylbenzene Offers Intermediate XLogP3 Between Butyl and Hexyl Analogs
1-Bromo-4-pentylbenzene exhibits an XLogP3 value of 4.8, representing an intermediate hydrophobicity compared to 1-bromo-4-butylbenzene (XLogP3 = 4.4) and 1-bromo-4-hexylbenzene (XLogP3 = 5.2) [1]. This quantifiable difference directly impacts solubility in organic solvents and partitioning behavior, critical for liquid crystal formulation and cross-coupling reaction design.
| Evidence Dimension | Hydrophobicity (XLogP3) |
|---|---|
| Target Compound Data | 4.8 |
| Comparator Or Baseline | 1-Bromo-4-butylbenzene: 4.4; 1-Bromo-4-hexylbenzene: 5.2 |
| Quantified Difference | +0.4 vs. butyl analog; -0.4 vs. hexyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This intermediate hydrophobicity allows fine-tuning of solubility and phase behavior in liquid crystal mixtures, enabling precise control over device performance.
- [1] PubChem. XLogP3 values for 1-Bromo-4-butylbenzene (CID 521059), 1-Bromo-4-pentylbenzene (CID 2735599), and 1-Bromo-4-hexylbenzene (CID 598186). National Center for Biotechnology Information. Accessed April 2026. View Source
